molecular formula C9H6Cl2N2 B11723587 2-(2,3-Dichlorophenyl)imidazole

2-(2,3-Dichlorophenyl)imidazole

Cat. No.: B11723587
M. Wt: 213.06 g/mol
InChI Key: WQZGIDHUBZJOGA-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,3-dichlorophenyl group attached to the imidazole ring. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dichlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol .

Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenyl)imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

2-(2,3-Dichlorophenyl)imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)imidazole involves its interaction with specific molecular targets. For example, imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in the biosynthesis of ergosterol in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)imidazole
  • 2-(2,5-Dichlorophenyl)imidazole
  • 2-(3,4-Dichlorophenyl)imidazole

Comparison: While these compounds share a similar core structure, the position of the chlorine atoms on the phenyl ring can significantly influence their chemical properties and biological activities. For example, the 2,3-dichloro substitution pattern in 2-(2,3-Dichlorophenyl)imidazole may result in different steric and electronic effects compared to other isomers, potentially leading to unique reactivity and biological activity .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-1H-imidazole

InChI

InChI=1S/C9H6Cl2N2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-5H,(H,12,13)

InChI Key

WQZGIDHUBZJOGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CN2

Origin of Product

United States

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